6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine

CAS No.: 1314355-53-7

Cat. No.: VC3008125

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314355-53-7 |

|---|---|

| Molecular Formula | C10H16N4 |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 6-(4-methylpiperidin-1-yl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) |

| Standard InChI Key | WHIMDZMLOFUDCF-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C2=NC=NC(=C2)N |

| Canonical SMILES | CC1CCN(CC1)C2=NC=NC(=C2)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

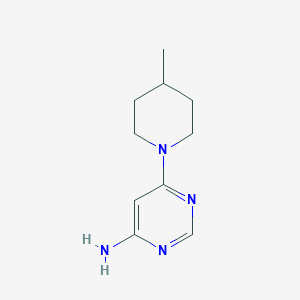

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine consists of a pyrimidine core with two specific functional groups: an amino group at position 4 and a 4-methylpiperidine moiety attached at position 6. This arrangement creates a molecule with distinct spatial and electronic properties that influence its biochemical interactions .

The molecular structure includes:

-

A six-membered pyrimidine ring containing two nitrogen atoms

-

A primary amino group (-NH2) at position 4

-

A 4-methylpiperidine substituent linked through a nitrogen atom at position 6

-

A methyl group at position 4 of the piperidine ring

Physical and Chemical Properties

The compound is characterized by a molecular formula of C10H16N4 and a molecular weight of 192.26 g/mol. Table 1 summarizes the key physical and chemical properties of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine .

Table 1: Physical and Chemical Properties of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4 |

| Molecular Weight | 192.26 g/mol |

| XLogP3-AA | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 192.137496527 Da |

The moderate lipophilicity (XLogP3-AA = 1.6) suggests a balanced distribution between hydrophilic and lipophilic characteristics, which is often favorable for drug candidates as it potentially allows for adequate solubility while maintaining membrane permeability. The presence of one hydrogen bond donor and four hydrogen bond acceptors indicates significant potential for molecular recognition and interaction with biological targets .

Synthesis Methods

Alternative Synthetic Strategies

Additional synthetic approaches can be contemplated based on established methods for structurally related compounds:

-

Palladium-mediated cross-coupling reactions: These have been successfully employed for the incorporation of amino groups into heterocyclic scaffolds, as evidenced by the synthesis of similar pyrimidine derivatives .

-

Sodium hydride-mediated SNAr reactions: Such reactions have been utilized for the introduction of nitrogen-containing heterocycles to pyrimidine scaffolds, which could be adapted for the synthesis of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine .

-

Sequential substitution strategies: These involve the strategic introduction of substituents in a predetermined order to maximize yield and selectivity. For instance, the synthesis could begin with the introduction of the 4-methylpiperidine moiety followed by the amino group, or vice versa, depending on the reactivity profile of the starting materials .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of pyrimidine derivatives is strongly influenced by the nature and position of substituents on the pyrimidine ring. Several structural features of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine may contribute to its potential biological activity:

-

The pyrimidine core serves as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding and π-stacking interactions.

-

The amino group at position 4 can participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and specificity.

-

The 4-methylpiperidine moiety at position 6 introduces conformational flexibility and may enhance binding to specific receptor pockets through hydrophobic interactions.

Comparisons with structurally related compounds suggest that modifications to this basic scaffold can significantly modulate biological activity. For instance, the addition of a cyclopropyl group at position 2, as in 2-Cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine, potentially enhances anticancer properties. Similarly, the presence of an additional amino group, as observed in 2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine, might alter the compound's biological profile and target interactions.

Analytical Characterization

Spectroscopic Methods

Comprehensive characterization of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is essential for confirming its structure and assessing purity. Several analytical methods are applicable for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the pyrimidine proton, the amino group protons, and the protons in the 4-methylpiperidine moiety.

-

¹³C NMR would confirm the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Would exhibit characteristic absorption bands for the N-H stretching of the amino group and the C=N stretching of the pyrimidine ring.

-

-

Mass Spectrometry (MS):

Chromatographic Methods

Chromatographic techniques are vital for assessing the purity of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine and for monitoring reactions during its synthesis:

-

High-Performance Liquid Chromatography (HPLC):

-

Essential for quantitative analysis and purity determination.

-

-

Thin-Layer Chromatography (TLC):

-

Useful for reaction monitoring and preliminary purity assessment.

-

Similar pyrimidine derivatives have been successfully characterized using TLC with chloroform/methanol (30:1) as an eluent system, suggesting this approach might be applicable for 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine as well .

Comparative Analysis with Related Compounds

Structural Analogs

Understanding the structural relationships between 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine and its analogs provides valuable insights into potential modifications for optimizing biological activity. Table 2 presents a comparison of key structural features among related compounds.

Table 2: Structural Comparison of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine and Related Compounds

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine | C10H16N4 | Reference compound |

| 2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine | C10H17N5 | Additional amino group at position 6 |

| 2-Cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidin-4-amine | C13H20N4 | Cyclopropyl group at position 2 |

These structural variations can significantly influence physicochemical properties and biological activities, offering opportunities for the development of compounds with enhanced therapeutic potential.

Functional Group Contributions

-

The pyrimidine core provides a rigid scaffold with specific geometry and electronic distribution.

-

The amino group at position 4 introduces hydrogen bonding capabilities and can serve as a site for further functionalization.

-

The 4-methylpiperidine moiety at position 6 contributes to lipophilicity and may influence binding to specific biological targets.

Understanding these contributions is crucial for rational design and optimization of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine analogs with enhanced biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume